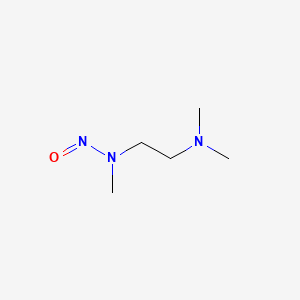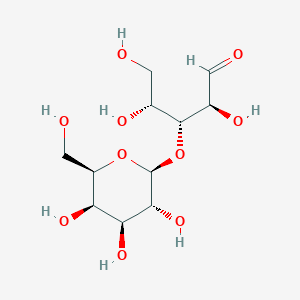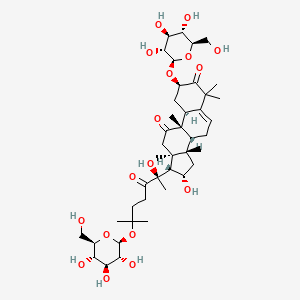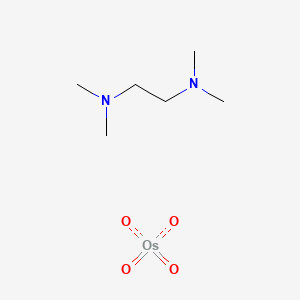
N-nitroso-N-méthyl-N,N-diméthyléthylamine
Vue d'ensemble
Description
Methylnitrosamino-N,N-dimethylethylamine is a highly toxic organic compound and a suspected human carcinogen. It is chemically represented as N-(2-(dimethylamino)ethyl)-N-methylnitrous amide. This compound is part of the nitrosamine family, which is known for its potential carcinogenic effects .
Applications De Recherche Scientifique
Methylnitrosamino-N,N-dimethylethylamine is widely used in scientific research due to its diverse properties. Some of its applications include:
Chemistry: Used in the study of nitrosamine chemistry and reaction mechanisms.
Biology: Employed in research on carcinogenesis and mutagenesis.
Medicine: Utilized in the development of analytical methods for detecting nitrosamines in pharmaceuticals.
Industry: Applied in quality control and validation processes for drug manufacturing
Analyse Biochimique
Biochemical Properties
Methylnitrosamino-N,N-dimethylethylamine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolic activation of this compound. The interaction with these enzymes leads to the formation of reactive intermediates that can bind to DNA and proteins, causing mutations and other cellular damage .
Cellular Effects
Methylnitrosamino-N,N-dimethylethylamine has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress, leading to the activation of stress-responsive signaling pathways. Additionally, it can cause DNA damage, which triggers cellular repair mechanisms and can lead to apoptosis or uncontrolled cell proliferation .
Molecular Mechanism
The molecular mechanism of Methylnitrosamino-N,N-dimethylethylamine involves its metabolic activation by cytochrome P450 enzymes to form reactive intermediates. These intermediates can covalently bind to DNA, forming DNA adducts that can result in mutations. The compound can also inhibit or activate various enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methylnitrosamino-N,N-dimethylethylamine change over time. The compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its potency. Long-term exposure to Methylnitrosamino-N,N-dimethylethylamine in in vitro or in vivo studies has shown persistent DNA damage and alterations in cellular function .
Dosage Effects in Animal Models
The effects of Methylnitrosamino-N,N-dimethylethylamine vary with different dosages in animal models. At low doses, the compound may cause minimal cellular damage, while at higher doses, it can lead to significant toxicity and adverse effects. High doses of Methylnitrosamino-N,N-dimethylethylamine have been associated with increased incidence of tumors and other toxic effects in animal studies .
Metabolic Pathways
Methylnitrosamino-N,N-dimethylethylamine is involved in metabolic pathways that include its activation by cytochrome P450 enzymes. The metabolic activation leads to the formation of reactive intermediates that can interact with DNA and proteins. These interactions can result in mutations and other cellular damage, contributing to the compound’s carcinogenic properties .
Transport and Distribution
Within cells and tissues, Methylnitrosamino-N,N-dimethylethylamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and toxicity .
Subcellular Localization
Methylnitrosamino-N,N-dimethylethylamine’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall impact on cellular function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylnitrosamino-N,N-dimethylethylamine can be synthesized through the nitrosation of secondary amines. The process typically involves the reaction of N,N-dimethylethylamine with nitrous acid under acidic conditions. The reaction is carried out at low temperatures to prevent the decomposition of the nitrosamine .
Industrial Production Methods
In industrial settings, the production of methylnitrosamino-N,N-dimethylethylamine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the safety and purity of the product. The compound is often produced for use in analytical method development, method validation, and quality control applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methylnitrosamino-N,N-dimethylethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various nitroso derivatives, amines, and substituted compounds, depending on the reaction conditions and reagents used .
Mécanisme D'action
Methylnitrosamino-N,N-dimethylethylamine exerts its effects through the formation of DNA adducts, which can lead to mutations and cancer. The compound undergoes metabolic activation to form reactive intermediates that interact with DNA, causing damage and initiating carcinogenic processes. The primary molecular targets include DNA bases, leading to the formation of mutagenic lesions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosomorpholine
- N-Nitrosopiperidine
Uniqueness
Methylnitrosamino-N,N-dimethylethylamine is unique due to its specific structure and the type of DNA adducts it forms. Compared to other nitrosamines, it has distinct metabolic pathways and reactivity, making it a valuable compound for studying specific carcinogenic mechanisms .
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-methylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c1-7(2)4-5-8(3)6-9/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAHFRFQQRIZTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021469 | |
| Record name | Methylnitrosamino-N,N-dimethylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23834-30-2 | |
| Record name | N1,N1,N2-Trimethyl-N2-nitroso-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23834-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylnitrosamino-N,N-dimethylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023834302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylnitrosamino-N,N-dimethylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dimethyl({2-[methyl(nitroso)amino]ethyl})amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-[(2R,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B1215321.png)






